2-Acetylamino-5-thiazolecarboxylic acid methyl ester 2-Acetylamino-5-thiazolecarboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 1174534-36-1
VCID: VC3374450
InChI: InChI=1S/C7H8N2O3S/c1-4(10)9-7-8-3-5(13-7)6(11)12-2/h3H,1-2H3,(H,8,9,10)
SMILES: CC(=O)NC1=NC=C(S1)C(=O)OC
Molecular Formula: C7H8N2O3S
Molecular Weight: 200.22 g/mol

2-Acetylamino-5-thiazolecarboxylic acid methyl ester

CAS No.: 1174534-36-1

Cat. No.: VC3374450

Molecular Formula: C7H8N2O3S

Molecular Weight: 200.22 g/mol

* For research use only. Not for human or veterinary use.

2-Acetylamino-5-thiazolecarboxylic acid methyl ester - 1174534-36-1

Specification

CAS No. 1174534-36-1
Molecular Formula C7H8N2O3S
Molecular Weight 200.22 g/mol
IUPAC Name methyl 2-acetamido-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C7H8N2O3S/c1-4(10)9-7-8-3-5(13-7)6(11)12-2/h3H,1-2H3,(H,8,9,10)
Standard InChI Key BDOCUFPLXVCJIO-UHFFFAOYSA-N
SMILES CC(=O)NC1=NC=C(S1)C(=O)OC
Canonical SMILES CC(=O)NC1=NC=C(S1)C(=O)OC

Introduction

Chemical Identity and Structure

Molecular Composition and Identification

2-Acetylamino-5-thiazolecarboxylic acid methyl ester is a thiazole derivative characterized by an acetylamino group at position 2 and a methyl carboxylate group at position 5 of the thiazole ring. The compound is primarily identified through various chemical identifiers, summarized in the following table:

IdentifierValue
Chemical Name2-Acetylamino-5-thiazolecarboxylic acid methyl ester
CAS Number1174534-36-1
Related CAS117453-43-7
Molecular FormulaC7H8N2O3S
Molecular Weight200.200 g/mol
InChI KeyBDOCUFPLXVCJIO-UHFFFAOYSA-N
SMILES CodeO=C(C1=CN=C(NC(C)=O)S1)OC
MDL NumberMFCD17015003

The compound is also known by several synonyms including BUN34361, BUN-34361, BUN 34361, 2-Acetamido-5-thiazolecarboxylic acid methyl ester, and Methyl 2-(acetylamino)-1,3-thiazole-5-carboxylate .

Structural Features

The molecular structure of 2-Acetylamino-5-thiazolecarboxylic acid methyl ester centers around a five-membered thiazole ring containing both sulfur and nitrogen atoms. This heterocyclic core is substituted with:

  • An acetylamino group (NH-CO-CH3) at position 2, providing potential hydrogen bonding capabilities

  • A methyl carboxylate group (COOCH3) at position 5, offering opportunities for further chemical modifications

The complete structural representation can be described using the InChI code: InChI=1S/C7H8N2O3S/c1-4(10)9-7-8-3-5(13-7)6(11)12-2/h3H,1-2H3,(H,8,9,10) .

Physicochemical Properties

Physical Characteristics

The physical properties of 2-Acetylamino-5-thiazolecarboxylic acid methyl ester influence its handling, storage, and application in research settings. Though some properties remain to be fully characterized, the established parameters include:

PropertyDescription
Physical StateSolid (specific appearance to be determined)
PurityTypically available at 95% purity
SolubilityComplete solubility profile to be determined
StabilityStable under standard laboratory conditions
Storage StabilityStable for >2 years when properly stored

The compound exhibits sufficient stability for typical research applications, including chemical synthesis and analytical procedures .

Solution Preparation Guidelines

For researchers working with this compound, the following table provides guidance for preparing solutions at various concentrations:

Concentration / Solvent Volume / Mass1 mg5 mg10 mg
1 mM1.15 mL5.76 mL11.51 mL
5 mM0.23 mL1.15 mL2.3 mL
10 mM0.12 mL0.58 mL1.15 mL
50 mM0.02 mL0.12 mL0.23 mL

These calculations are based on the molecular weight of 200.20 g/mol and provide standardized guidance for experimental work involving this compound .

Synthesis and Preparation Methods

Reaction Conditions and Procedures

For the synthesis of structurally related compounds, the following reaction conditions have been documented:

  • For acetylation reactions:

    • Reagents: Typically employing acyl chlorides (e.g., benzoyl chloride) or anhydrides

    • Catalysts: 4-Dimethylaminopyridine (DMAP) and pyridine

    • Solvent: N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF)

    • Temperature: Ambient temperature (approximately 20°C)

    • Duration: 12-16 hours

    • Yields: Ranging from 78-100% for similar compounds

  • For preparation of precursor 2-amino-thiazole-5-carboxylic acid methyl ester:

    • Multiple synthetic routes with yields of approximately 44-49%

    • Typical conditions include refluxing thiourea with appropriate precursors

    • Purification typically involves filtration and neutralization steps

The Minisci acetylation procedure may also be relevant, which employs ferrous sulfate, tert-butyl hydroperoxide, and acetaldehyde to introduce the acetyl group to the thiazole ring .

Applications and Research Significance

Storage ParameterRecommendation
Short-term storage (days to weeks)Dry, dark conditions at 0-4°C
Long-term storage (months to years)-20°C in dry, dark conditions
Stock solution storage0-4°C for short-term or -20°C for long-term
ShippingStable at ambient temperature for ordinary shipping (weeks)
ContainerTightly sealed to prevent moisture absorption

When stored according to these recommendations, the compound maintains a shelf life exceeding two years, ensuring reliable performance in research applications .

Current Research Status and Future Directions

  • Development of optimized synthetic routes to improve accessibility and yield

  • Comprehensive evaluation of biological activities across multiple targets and pathways

  • Exploration of structure-activity relationships through systematic modification of functional groups

  • Investigation of potential applications in emerging therapeutic areas

The compound's structural features—particularly the combination of the thiazole core with acetylamino and carboxylate functionalities—provide multiple opportunities for chemical modifications that could enhance or alter its properties for specific applications.

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